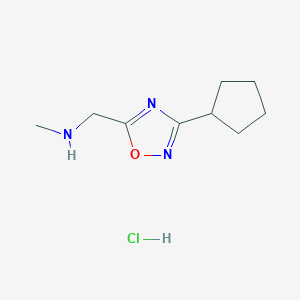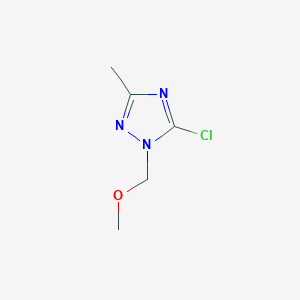
2-chloro-N-ethylaniline hydrochloride
Overview
Description
2-chloro-N-ethylaniline hydrochloride, also known as Phemidine hydrochloride, is a chemical compound that has garnered significant interest from researchers due to its diverse range of properties and potential applications. It has a molecular weight of 192.09 g/mol .
Molecular Structure Analysis
The molecular formula of 2-chloro-N-ethylaniline hydrochloride is C8H11Cl2N . The InChI code is 1S/C8H10ClN.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6,10H,2H2,1H3;1H .
Physical And Chemical Properties Analysis
2-chloro-N-ethylaniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 192.09 g/mol .
Scientific Research Applications
1. Synthesis and Reactivity in Drug Development
2-chloro-N-ethylaniline hydrochloride plays a significant role in drug synthesis. For instance, its derivative, laquinimod, an oral drug for multiple sclerosis treatment, involves a high-yielding aminolysis reaction in its synthesis, highlighting the compound's utility in pharmaceutical chemistry (Jansson et al., 2006).
2. Agricultural Herbicides Metabolism
This chemical is important in understanding the metabolic pathways of certain herbicides. For example, the metabolism of chloroacetamide herbicides in human and rat liver microsomes involves compounds like 2-chloro-N-ethylaniline hydrochloride, providing insights into the environmental and health impacts of these herbicides (Coleman et al., 2000).
3. Corrosion Inhibition in Industrial Applications
In industrial chemistry, derivatives of 2-chloro-N-ethylaniline hydrochloride, like 2-ethylaniline, have been studied as potential inhibitors for copper corrosion in acidic environments. This application is crucial for extending the life of metal components in various industries (Khaled & Hackerman, 2004).
4. Polymerization Studies
The kinetics of polymerization of N-ethylaniline hydrochloride, a closely related compound, has been studied, revealing the auto-catalytic nature of the reaction. Such studies are fundamental in developing new polymeric materials with specific properties (Mezhuev et al., 2015).
5. Sensor Technology Development
2-chloro-N-ethylaniline hydrochloride derivatives have been used in developing pH-sensitive sensors. Polyaniline and its derivatives, which can be synthesized from compounds like 2-ethylaniline, show promise in applications like environmental monitoring and medical diagnostics (Lindfors & Ivaska, 2002).
Safety And Hazards
The safety information for 2-chloro-N-ethylaniline hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-chloro-N-ethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6,10H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMQXLFZOYYTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-ethylaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B1433971.png)



![cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1433977.png)
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B1433978.png)
![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1433979.png)
![2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride](/img/structure/B1433982.png)


![[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1433986.png)

